molecular formula C18H21N7O2 B6533788 2-(4-methoxyphenyl)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one CAS No. 1060208-14-1

2-(4-methoxyphenyl)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B6533788
CAS No.: 1060208-14-1
M. Wt: 367.4 g/mol
InChI Key: WKZCURWRRYSBML-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C18H21N7O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.17567294 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-23-17-16(21-22-23)18(20-12-19-17)25-9-7-24(8-10-25)15(26)11-13-3-5-14(27-2)6-4-13/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZCURWRRYSBML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H24N6O2
  • Molecular Weight : 368.45 g/mol

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with various biological targets. Key areas of focus include:

Anticancer Activity

Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives of triazolo-pyrimidines have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study 1: Inhibition of Tumor Growth
In a study involving MCF-7 breast cancer cells, a related triazolo-pyrimidine compound demonstrated an IC50 value of 0.3 µM, effectively inhibiting tumor growth and inducing cell cycle arrest. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Research indicates that similar triazolo-pyrimidine derivatives possess activity against a range of pathogens, including ESKAPE pathogens.

Case Study 2: Antimicrobial Efficacy
In vitro studies revealed that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar structural motifs were found to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Compounds in this class often target specific kinases involved in cell signaling pathways critical for cancer progression.
  • DNA Interaction : The triazole moiety may facilitate interaction with DNA or RNA, leading to disruption of nucleic acid synthesis.
  • Apoptotic Pathways : Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins has been observed in related compounds .

Data Tables

Biological ActivityTarget Pathogen/Cell LineIC50/MIC (µM)Reference
AnticancerMCF-70.3
AntimicrobialStaphylococcus aureus10
AntimicrobialEscherichia coli50

Scientific Research Applications

Antifungal Activity

The compound has been noted for its antifungal properties. It is structurally similar to known antifungal agents and can potentially inhibit fungal growth through mechanisms similar to those of azole antifungals. The presence of the triazole ring is particularly significant, as triazoles are known to interfere with the synthesis of ergosterol, an essential component of fungal cell membranes .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit broad-spectrum antimicrobial activity. The piperazine component may enhance membrane permeability, allowing for increased uptake of the drug into microbial cells . This suggests that the compound could be explored for developing new antimicrobial therapies.

Anticancer Potential

Recent studies have shown that derivatives of triazolopyrimidine can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's unique structure may allow it to interact with specific cellular targets involved in cancer progression .

Case Study 1: Antifungal Efficacy

In a study examining various triazole derivatives, compounds structurally related to 2-(4-methoxyphenyl)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one displayed significant antifungal activity against Candida albicans and Aspergillus fumigatus. These findings suggest that further exploration of this compound could lead to the development of effective antifungal agents .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of triazolopyrimidine derivatives revealed promising results against various cancer cell lines. The study found that these compounds could inhibit cell proliferation and induce apoptosis in breast cancer cells through mitochondrial pathways . This reinforces the potential application of our compound in oncology.

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